molecular formula C16H19NO4 B4331223 methyl 4-(3-methoxyphenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

methyl 4-(3-methoxyphenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B4331223
M. Wt: 289.33 g/mol
InChI Key: FGBNMAYZZFUIGP-UHFFFAOYSA-N
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Description

Methyl 4-(3-methoxyphenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(3-methoxyphenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multiple steps, starting with the formation of the pyridine ring. One common synthetic route includes the condensation of appropriate precursors, such as 3-methoxybenzaldehyde and ethyl acetoacetate, followed by cyclization and subsequent methylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to achieve the desired product on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to the formation of various derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.

  • Biology: Its derivatives have been studied for potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs for various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 4-(3-methoxyphenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate:

  • Apocynin: Another pyridine derivative known for its anti-inflammatory and antioxidant properties.

Properties

IUPAC Name

methyl 4-(3-methoxyphenyl)-1,6-dimethyl-2-oxo-3,4-dihydropyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-10-15(16(19)21-4)13(9-14(18)17(10)2)11-6-5-7-12(8-11)20-3/h5-8,13H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBNMAYZZFUIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1C)C2=CC(=CC=C2)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 4-(3-methoxyphenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
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methyl 4-(3-methoxyphenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
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methyl 4-(3-methoxyphenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
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methyl 4-(3-methoxyphenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
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methyl 4-(3-methoxyphenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Reactant of Route 6
methyl 4-(3-methoxyphenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

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